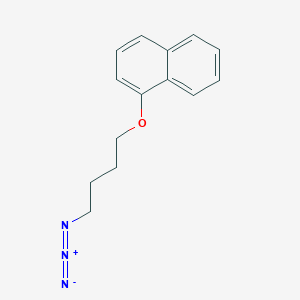

1-(4-Azidobutoxy)naphthalene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Azidobutoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings.

Vorbereitungsmethoden

The synthesis of 1-(4-Azidobutoxy)naphthalene typically involves the following steps:

Starting Materials: The synthesis begins with naphthalene and 4-bromobutanol.

Reaction with Sodium Azide: 4-bromobutanol is reacted with sodium azide to form 4-azidobutanol.

Etherification: The 4-azidobutanol is then reacted with naphthol in the presence of a base to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Analyse Chemischer Reaktionen

1-(4-Azidobutoxy)naphthalene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, forming triazoles when reacted with alkynes.

Common reagents and conditions used in these reactions include sodium azide, hydrogen gas, and catalysts like palladium on carbon. Major products formed from these reactions include amines and triazoles .

Wissenschaftliche Forschungsanwendungen

1-(4-Azidobutoxy)naphthalene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including triazoles and amines.

Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.

Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(4-Azidobutoxy)naphthalene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often used in click chemistry, a powerful tool for bioconjugation and material science .

Vergleich Mit ähnlichen Verbindungen

1-(4-Azidobutoxy)naphthalene can be compared with other naphthalene derivatives such as:

1-(4-Bromobutoxy)naphthalene: Similar structure but with a bromine atom instead of an azido group.

1-(4-Aminobutoxy)naphthalene: Formed by the reduction of this compound.

1-(4-Hydroxybutoxy)naphthalene: Formed by the hydrolysis of this compound.

The uniqueness of this compound lies in its azido group, which provides versatility in chemical reactions and applications .

Biologische Aktivität

1-(4-Azidobutoxy)naphthalene is a compound that features an azide functional group, which is known for its reactivity and utility in various biological applications. The presence of the naphthalene moiety contributes to its potential biological activity, particularly in the context of drug design and synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing naphthalene derivatives. For instance, naphthalene-based compounds have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves the stabilization of G-quadruplex structures, which are implicated in the regulation of oncogenes. A novel class of compounds designed to stabilize these structures showed promising results in inhibiting cancer cell proliferation, particularly under hypoxic conditions typical of tumor environments .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with azide groups often act as inhibitors for key enzymes involved in cancer progression. For example, dual binding site cholinesterase inhibitors derived from naphthalene have shown to interact with both the catalytic and peripheral sites of acetylcholinesterase, leading to enhanced inhibition .

- Cell Cycle Arrest : Some studies indicate that naphthalene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant in the context of compounds designed to target G-quadruplexes, which play a crucial role in cellular proliferation .

Cytotoxicity Studies

Cytotoxicity assays using human neuroblastoma cell lines (e.g., SH-SY5Y) have been employed to evaluate the safety profile of naphthalene derivatives. These studies typically measure the half-maximal inhibitory concentration (GI50) to assess toxicity levels. Notably, many derivatives exhibit low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can also be influenced by its structural characteristics:

- Azide Group : The azide group enhances reactivity and allows for click chemistry applications, facilitating the development of more complex bioactive molecules.

- Naphthalene Core : The aromatic nature of the naphthalene ring contributes to its ability to intercalate DNA and stabilize G-quadruplex structures, which is critical for its anticancer properties.

Comparative Analysis

| Compound Type | Mechanism of Action | Cytotoxicity (GI50) | Target Enzyme/Pathway |

|---|---|---|---|

| Naphthalene Derivatives | G-Quadruplex stabilization | Varies (up to 100 μM) | Cancer cell proliferation |

| Azide-Functionalized Compounds | Enzyme inhibition (AChE, etc.) | >90 μM | Cholinergic pathways |

| Lawsone–Quinoxaline Hybrids | Dual binding site inhibition | 20 nM (AChE) | Alzheimer’s disease |

Case Studies

- Naphthalene Derivatives in Cancer Research : A study investigated a series of naphthalene derivatives for their ability to inhibit cancer cell growth. The results indicated that compounds with azide functionalities showed enhanced cytotoxic effects compared to their non-azide counterparts .

- Neuroprotective Effects : Another research focused on the neuroprotective properties of naphthalene derivatives against neurodegenerative diseases. The findings suggested that these compounds could inhibit acetylcholinesterase effectively while maintaining low cytotoxicity levels against neuronal cells .

Eigenschaften

CAS-Nummer |

917501-67-8 |

|---|---|

Molekularformel |

C14H15N3O |

Molekulargewicht |

241.29 g/mol |

IUPAC-Name |

1-(4-azidobutoxy)naphthalene |

InChI |

InChI=1S/C14H15N3O/c15-17-16-10-3-4-11-18-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2 |

InChI-Schlüssel |

TWWJPVYERBQKQG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2OCCCCN=[N+]=[N-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.